Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate
CAS No.:
Cat. No.: VC16232087
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O3 |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | ethyl 1-oxo-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-6-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O3/c1-2-15-10(14)8-4-3-7-9(13)11-5-6-12(7)8/h7-8H,2-6H2,1H3,(H,11,13) |
| Standard InChI Key | BOGMPAMWYXPGOI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCC2N1CCNC2=O |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate features a bicyclic system comprising a piperazine ring fused to a pyrrole moiety, with an octahydro configuration that enhances its three-dimensional rigidity. The ester group at position 6 and the ketone at position 1 are critical for its reactivity and pharmacological interactions.
Table 1: Molecular Properties of Ethyl 1-Oxo-Octahydropyrrolo[1,2-a]Piperazine-6-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | Ethyl 1-oxo-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-6-carboxylate |
| Canonical SMILES | CCOC(=O)C1CCC2N1CCNC2=O |
| PubChem CID | 59144394 |
The compound’s stereochemistry, particularly the (8aS) configuration in related derivatives, has been shown to influence binding affinities to enzymatic targets .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal in confirming its structure. The -NMR spectrum typically reveals signals for the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and the piperazine protons (δ 2.8–3.5 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretches of the ketone (≈1700 cm) and ester (≈1730 cm) groups.
Synthesis and Optimization
Synthetic Routes
The synthesis of ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate involves multistep reactions, often starting from pyrrolidine or piperazine precursors. Key steps include:
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Cyclocondensation: Formation of the pyrrolo[1,2-a]piperazine core via acid-catalyzed cyclization.
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Oxidation: Introduction of the ketone group at position 1 using oxidizing agents like potassium permanganate.
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Esterification: Attachment of the ethyl carboxylate group via nucleophilic acyl substitution.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HSO, 80°C, 12 h | 65 |
| Oxidation | KMnO, HO, RT, 6 h | 72 |
| Esterification | Ethanol, HCl gas, 0°C, 3 h | 85 |
Purification and Analytical Techniques
Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) monitors reaction progress. Final purification employs column chromatography or recrystallization from ethanol. Purity is verified via HPLC (>98%) and melting point analysis (decomposes at 210–212°C).
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Its mechanism involves disruption of cell membrane integrity and inhibition of ergosterol biosynthesis.
Antitumor Effects
In vitro studies demonstrate dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines (IC = 12–18 µM). The ketone group facilitates redox cycling, generating reactive oxygen species (ROS) that induce apoptosis.
Kinase Inhibition
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate acts as a dual inhibitor of cyclin-dependent kinases (CDK2/4) and MAPK/ERK kinases (IC = 0.4–0.9 µM). Molecular docking studies reveal hydrogen bonding with kinase ATP-binding pockets.
| Activity | Target/Model | Efficacy (IC/MIC) |
|---|---|---|
| Antimicrobial | S. aureus | 8 µg/mL |
| Antitumor | MCF-7 cells | 12 µM |
| Kinase Inhibition | CDK2 | 0.4 µM |
Pharmaceutical Applications and Research Directions
Drug Development
The compound’s multifunctional profile positions it as a lead structure for:
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Anticancer agents: Analogues with fluorinated ethyl groups show enhanced blood-brain barrier penetration.
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Anti-inflammatory drugs: COX-2 selectivity ratios of 15:1 (COX-2 vs. COX-1) reduce gastrointestinal toxicity.
Preclinical Studies
Pharmacokinetic studies in rodents indicate moderate oral bioavailability (≈40%) and a half-life of 3.2 hours. Metabolites identified via LC-MS include hydroxylated and de-esterified derivatives.
Challenges and Future Work
Current limitations include poor aqueous solubility (0.2 mg/mL at pH 7.4) and first-pass metabolism. Nanoformulation strategies (e.g., liposomes, polymeric nanoparticles) are under investigation to improve delivery.
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